(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
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Overview
Description
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a combination of various functional groups, including a fluorobenzoyl group, a hydroxy group, a methoxyphenyl group, and a thiadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the thiadiazole ring and the introduction of the fluorobenzoyl group. Common reagents used in these reactions include fluorobenzoyl chloride, hydroxybenzaldehyde, and thiourea. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.
Industry
In industry, this compound may find applications in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives, thiadiazole-containing molecules, and fluorobenzoyl-substituted compounds. Examples include:
- 4-(4-fluorobenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14FN3O5S |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H14FN3O5S/c1-29-14-8-11(4-7-13(14)25)16-15(17(26)10-2-5-12(21)6-3-10)18(27)19(28)24(16)20-23-22-9-30-20/h2-9,16,25-26H,1H3/b17-15- |
InChI Key |
OMWHOGXNAGTTMD-ICFOKQHNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2C4=NN=CS4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4)O |
Origin of Product |
United States |
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